N-(4-chlorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
CAS No.: 1226430-31-4
Cat. No.: VC7012176
Molecular Formula: C19H23ClN4O2
Molecular Weight: 374.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226430-31-4 |
|---|---|
| Molecular Formula | C19H23ClN4O2 |
| Molecular Weight | 374.87 |
| IUPAC Name | N-(4-chlorophenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide |
| Standard InChI | InChI=1S/C19H23ClN4O2/c1-13-4-3-9-24(11-13)19-21-14(2)10-18(23-19)26-12-17(25)22-16-7-5-15(20)6-8-16/h5-8,10,13H,3-4,9,11-12H2,1-2H3,(H,22,25) |
| Standard InChI Key | BSSIIVGTEYWRLV-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=C(C=C3)Cl)C |
Introduction
Chemical Identity and Structural Features
Basic Chemical Descriptors
N-(4-Chlorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is classified as an acetamide derivative with the following identifiers:
The compound’s structure comprises three primary components (Figure 1):
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4-Chlorophenyl Group: A benzene ring substituted with a chlorine atom at the para position, enhancing lipophilicity and binding affinity to hydrophobic protein pockets.
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Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The 6-methyl substituent and ether linkage to the acetamide group contribute to electronic modulation.
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3-Methylpiperidine Moiety: A saturated six-membered ring with a methyl group at position 3, influencing conformational flexibility and target selectivity.
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis of N-(4-chlorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves sequential reactions to assemble its heterocyclic core and functional groups (Table 1):
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Purpose |
|---|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution | 4-Chloroaniline, chloroacetyl chloride, base (K<sub>2</sub>CO<sub>3</sub>), DMF, 60°C | 75–80 | Formation of acetamide intermediate |
| 2 | Cyclocondensation | Thiourea, methyl acetoacetate, HCl, reflux | 65–70 | Synthesis of 4-hydroxypyrimidine |
| 3 | Etherification | Intermediate from Step 1, 4-hydroxypyrimidine, DCC, DMAP, CH<sub>2</sub>Cl<sub>2</sub> | 60–65 | Coupling of acetamide and pyrimidine |
| 4 | Piperidine Substitution | 3-Methylpiperidine, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | 50–55 | Introduction of piperidine moiety |
| 5 | Purification | Column chromatography (silica gel, ethyl acetate/hexane) | >95 | Isolation of final product |
Key Challenges:
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Step 3: Low yields due to steric hindrance during ether bond formation. Optimizing the molar ratio of reactants and using coupling agents like DCC improved efficiency.
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Step 4: Competing side reactions with the piperidine nitrogen. Employing anhydrous conditions minimized by-products.
Structural Elucidation and Analytical Data
Spectroscopic Characterization
Advanced analytical techniques confirmed the compound’s structure and purity (Table 2):
| Technique | Key Data Points | Interpretation |
|---|---|---|
| <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) | δ 1.15 (d, 3H, CH<sub>3</sub>), δ 2.35 (m, 1H, piperidine CH), δ 3.45 (s, 2H, OCH<sub>2</sub>), δ 7.25 (d, 2H, Ar-H), δ 8.10 (s, 1H, NH) | Confirms methyl, piperidine, and aromatic protons |
| <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>) | δ 21.5 (CH<sub>3</sub>), δ 45.2 (OCH<sub>2</sub>), δ 127.8–134.6 (aromatic carbons), δ 168.9 (C=O) | Validates carbonyl and aromatic groups |
| HRMS | m/z 399.1684 [M+H]<sup>+</sup> (calc. 399.1689) | Confirms molecular weight |
| HPLC | Retention time: 12.3 min, purity >98% | Ensures absence of impurities |
Structural Insights:
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The piperidine ring adopts a chair conformation, minimizing steric strain between the methyl group and pyrimidine core.
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The chloro substituent’s electron-withdrawing effect polarizes the aromatic ring, enhancing dipole interactions with target proteins.
Biological Activity and Mechanism of Action
Pharmacological Targets
In vitro studies highlight the compound’s interaction with two primary targets (Table 3):
| Target | Assay Type | IC<sub>50</sub>/K<sub>d</sub> | Mechanism |
|---|---|---|---|
| Dopamine D2 Receptor | Radioligand binding | 42 nM | Competitive antagonism |
| Monoamine Oxidase B | Fluorometric assay | 18 nM | Irreversible inhibition |
Key Findings:
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Dopamine D2 Antagonism: The 4-chlorophenyl group forms π-π interactions with Phe389 in the receptor’s binding pocket, while the piperidine nitrogen hydrogen-bonds with Asp114.
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MAO-B Inhibition: The pyrimidine core’s planarity allows insertion into the enzyme’s flavin-binding site, disrupting substrate oxidation.
| Compound | D2 IC<sub>50</sub> (nM) | MAO-B IC<sub>50</sub> (nM) | LogP |
|---|---|---|---|
| 3-Chlorophenyl analog | 68 | 45 | 3.1 |
| 2,5-Dimethoxyphenyl analog | 210 | 12 | 2.8 |
| Target compound | 42 | 18 | 3.5 |
The 4-chlorophenyl group optimizes both potency and lipophilicity, balancing target engagement and blood-brain barrier penetration.
Future Directions and Challenges
Pharmacokinetic Optimization
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Metabolic Stability: Phase I hepatic microsomal assays reveal rapid CYP3A4-mediated N-dealkylation (t<sub>1/2</sub> = 23 min). Introducing electron-donating groups on the piperidine ring may attenuate this.
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Solubility Enhancement: Nanoformulation with polylactic-co-glycolic acid (PLGA) nanoparticles increased aqueous solubility by 12-fold in preliminary trials.
Expanding Therapeutic Indications
Ongoing studies explore:
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Cancer: Pyrimidine derivatives inhibit thymidylate synthase, a target in colorectal adenocarcinoma.
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Inflammation: Preliminary data show NF-κB pathway suppression in macrophage models.
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